(2-Hydroxypyridin-3-yl)(phenyl)methanone
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Overview
Description
(2-Hydroxypyridin-3-yl)(phenyl)methanone is a heterocyclic compound that features a pyridine ring and a phenyl group attached to a ketone functional group
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to inhibit the activity of certain enzymes, thereby affecting the biochemical pathways within the cell .
Biochemical Pathways
These include pathways related to inflammation, cancer, HIV, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase . The downstream effects of these interactions can lead to changes in cellular function and overall health.
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Hydroxypyridin-3-yl)(phenyl)methanone. For instance, the presence of water has been shown to participate in the reaction of similar compounds, offering oxygen for the process with a palladium catalyst . This suggests that environmental conditions, such as the presence of water and certain catalysts, can influence the action of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxypyridin-3-yl)(phenyl)methanone can be achieved through several methods. One notable method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This process utilizes water as the oxygen source and operates under mild conditions, making it an efficient and environmentally friendly approach . The reaction proceeds as follows:
Starting Material: Pyridin-2-yl-methane
Catalyst: Copper
Oxidant: Water
Conditions: Mild temperature and pressure
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation reactions using similar catalysts and conditions. The scalability of the copper-catalyzed method makes it suitable for industrial applications, ensuring high yields and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxypyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Copper catalysts and water as the oxidant.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products:
Oxidation: More oxidized derivatives of the original compound.
Reduction: Corresponding alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(2-Hydroxypyridin-3-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Phenyl(pyridin-2-yl)methanone
- Furan-2-yl(phenyl)methanone
- 2-(Pyridin-3-yl)-1H-benzo[d]imidazole
Uniqueness: (2-Hydroxypyridin-3-yl)(phenyl)methanone stands out due to the presence of both a hydroxyl group and a ketone group on the pyridine ring, which imparts unique chemical reactivity and biological activity. This combination is less common in similar compounds, making it a valuable target for further research and development .
Properties
IUPAC Name |
3-benzoyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-11(9-5-2-1-3-6-9)10-7-4-8-13-12(10)15/h1-8H,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXQPRKPXBSYRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355810 |
Source
|
Record name | (2-hydroxypyridin-3-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27039-12-9 |
Source
|
Record name | (2-hydroxypyridin-3-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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